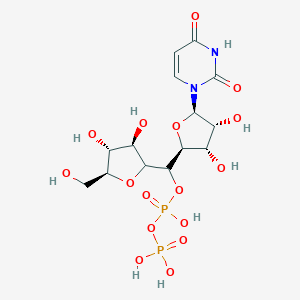

Uridine diphosphate arabinose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uridine diphosphate arabinose (UDP-arabinose) is a nucleotide sugar that plays a crucial role in the biosynthesis of plant cell wall polysaccharides. It is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase and then converted to arabinose by the enzyme UDP-arabinose mutase. UDP-arabinose is involved in the synthesis of arabinogalactan proteins, pectins, and hemicelluloses, which are important components of the plant cell wall.

Wirkmechanismus

UDP-arabinose acts as a substrate for glycosyltransferases, which transfer arabinose residues to various acceptor molecules. This process is essential for the biosynthesis of arabinogalactan proteins, pectins, and hemicelluloses. UDP-arabinose is also involved in the modification of other polysaccharides, such as xyloglucans and cellulose.

Biochemical and Physiological Effects:

UDP-arabinose is a critical component of the plant cell wall and is involved in various physiological processes. It has been found to affect plant growth and development, stress responses, and pathogen defense. UDP-arabinose has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.

Vorteile Und Einschränkungen Für Laborexperimente

UDP-arabinose is a valuable tool for studying plant cell wall biosynthesis and modification. Its availability as a purified enzyme or chemical allows for in vitro studies of glycosyltransferase activity and polysaccharide biosynthesis. However, the synthesis of UDP-arabinose can be challenging, and its stability in vitro is limited.

Zukünftige Richtungen

Further research is needed to fully understand the role of UDP-arabinose in plant biology and biochemistry. Studies on the regulation of UDP-arabinose biosynthesis and the glycosyltransferases involved in its utilization are needed. The potential use of UDP-arabinose in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production, should also be explored. Overall, UDP-arabinose is a critical component of the plant cell wall and is an important area of research in plant biology and biotechnology.

Synthesemethoden

UDP-arabinose can be synthesized in vitro using UDP-glucose dehydrogenase and UDP-arabinose mutase enzymes. These enzymes can be purified from various plant tissues or expressed in recombinant systems. The synthesis of UDP-arabinose can also be achieved through chemical synthesis.

Wissenschaftliche Forschungsanwendungen

UDP-arabinose has been extensively studied in plant biology and biochemistry. It is an essential component of the plant cell wall and is involved in various cellular processes. UDP-arabinose has been found to play a critical role in plant growth and development, stress responses, and pathogen defense. It has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.

Eigenschaften

CAS-Nummer |

14697-41-7 |

|---|---|

Molekularformel |

C14H22N2O16P2 |

Molekulargewicht |

536.28 g/mol |

IUPAC-Name |

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1 |

InChI-Schlüssel |

JCPSMIOSLWKUPV-XQQPQPTDSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyme |

UDP arabinose UDP-arabinofuranose UDP-arabinopyranose UDP-Araf UDP-Arap uridine diphosphate arabinose uridine diphosphate arabinose, (beta-L)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)